N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide

Description

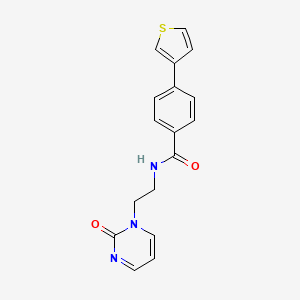

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a 2-oxopyrimidinone ring linked via an ethyl chain to a 4-(thiophen-3-yl)benzamide core.

Properties

IUPAC Name |

N-[2-(2-oxopyrimidin-1-yl)ethyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(18-8-10-20-9-1-7-19-17(20)22)14-4-2-13(3-5-14)15-6-11-23-12-15/h1-7,9,11-12H,8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRLFJCMHUWUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=C(C=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences and Implications

Core Heterocycle: The target compound contains a 2-oxopyrimidinone ring, which is absent in analogs like 3c, 3i, and others. This ring may enhance hydrogen-bonding interactions with biological targets compared to piperazine-based analogs . Analogs such as 3c and 3i incorporate piperazine rings with aryl substituents (e.g., cyanophenyl, methoxyphenyl), which are known to modulate receptor binding affinity, particularly for dopamine D3 receptors .

Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl in 3c’s chlorophenyl group) may increase metabolic stability but reduce solubility.

- Methoxy groups (e.g., in 3i) improve solubility due to polarity but may reduce membrane permeability .

- The bromoethoxy intermediate (63% yield) serves as a precursor for further functionalization, highlighting the versatility of the ethyl linker in synthetic routes .

Synthetic Efficiency :

Pharmacological Considerations

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-4-(thiophen-3-yl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of intermediates like bromoethoxyethyl derivatives. For example, a bromoethoxyethyl intermediate is reacted with thiophen-3-yl benzamide precursors under nucleophilic substitution conditions. Key steps include:

- Coupling reactions : Using bromoethyl intermediates (e.g., N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide) with heterocyclic amines like piperazine derivatives.

- Purification : Normal-phase chromatography (hexane/EtOAc gradients) followed by reverse-phase chromatography (acetonitrile/formic acid gradients) to isolate the final product .

- Reagents : Tertiary amines (e.g., N,N-diisopropylethylamine) are used to facilitate substitution reactions in anhydrous solvents like acetonitrile .

Basic: What spectroscopic and chromatographic methods are critical for confirming the compound’s structure and purity?

Answer:

Rigorous characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophene and pyrimidinone moieties) and confirm regioselectivity .

- Mass spectrometry (MS) : High-resolution LC/MS to validate molecular weight and fragmentation patterns .

- HPLC : To assess purity (>95% is typical for biologically tested compounds) and monitor reaction progress .

- IR spectroscopy : To identify functional groups like carbonyl (C=O) and amide (N-H) stretches .

Advanced: How can reaction yields be optimized during the synthesis of this compound?

Answer:

Yield optimization involves:

- Temperature control : Maintaining reflux conditions (e.g., MeOH at 60–80°C) for cyclization steps to ensure complete conversion .

- Stoichiometric adjustments : Using 1.5–2.0 equivalents of reagents like TBHP (tert-butyl hydroperoxide) to drive oxidation or coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in substitution reactions .

- Catalytic additives : Employing EDC·HCl and HOBt for amide bond formation to reduce side reactions .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

Biological testing requires:

- Target identification : Based on structural analogs (e.g., pyrido[2,3-d]pyrimidines with reported anticancer or antimicrobial activity), prioritize assays like kinase inhibition or cytotoxicity screens .

- In vitro assays :

- Molecular docking : Predict binding affinity to targets like proteasomes or kinases using software (e.g., AutoDock) .

Advanced: How should researchers resolve contradictions in spectral data during structural characterization?

Answer:

Address discrepancies using:

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., ChemDraw simulations) .

- Isotopic labeling : For ambiguous proton environments (e.g., overlapping aromatic signals), deuterated analogs or NOESY can clarify spatial relationships .

- Crystallography : If feasible, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Advanced: How does structural modification (e.g., replacing piperidine with morpholine) impact physicochemical and biological properties?

Answer:

Comparative studies show:

- Solubility : Morpholine derivatives exhibit higher aqueous solubility due to increased polarity .

- Bioactivity : Piperidine-containing analogs may show enhanced membrane permeability, improving cellular uptake in anticancer assays .

- Metabolic stability : Electron-withdrawing groups (e.g., sulfonyl) on the benzamide moiety reduce metabolic degradation .

- SAR analysis : Systematic substitution (e.g., thiophene vs. furan rings) guides optimization of potency and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.